Cas no 86-59-9 (quinoline-8-carboxylic acid)

quinoline-8-carboxylic acid structure
quinoline-8-carboxylic acid structure
상품 이름:quinoline-8-carboxylic acid
CAS 번호:86-59-9
MF:C10H7NO2
메가와트:173.168082475662
MDL:MFCD00047619
CID:34387
PubChem ID:66582

quinoline-8-carboxylic acid 화학적 및 물리적 성질

이름 및 식별자

    • 8-Quinolinecarboxylic acid
    • Quinoline-8-carboxylic acid
    • QUINOLINE-8-METHANOL
    • 3,4-quinolyl-8-carboxylic acid
    • 8-Carboxyquinoline
    • 8-quinlinecarboxylic acid
    • 8-Quinolinecarboxylic
    • 8-quinolinic acid
    • acide quinoleinecarboxylique-8
    • Quinolin-8-carboxylic acid
    • RARECHEM AL BE 0482
    • NSC 6505
    • 8-Quinolinecarboxylicacid
    • 5XW75TFD94
    • QRDZFPUVLYEQTA-UHFFFAOYSA-N
    • PubChem5868
    • 8-quinoline carboxylic acid
    • 8-quinoline- carboxylic acid
    • MLS000567372
    • KSC448I1J
    • NSC6505
    • HMS2279M16
    • STK028768
    • BBL100150
    • STK344292
    • SBB041649
    • RW
    • AKOS000270302
    • F0001-2147
    • SCHEMBL111826
    • SMR000154120
    • 86-59-9
    • AM20061553
    • NSC-6505
    • SY021170
    • CS-W007371
    • 8-QUINOLINECARBOXYLIC ACID [MI]
    • CHEMBL1427477
    • EN300-12332
    • SB67477
    • MFCD00047619
    • 8-Quinolinecarboxylic acid, 98%
    • CCRIS 6956
    • UNII-5XW75TFD94
    • FS-3411
    • NCGC00246179-01
    • AC-907/25014264
    • Q27263020
    • Q0066
    • FT-0601031
    • AC-25672
    • W-203972
    • LS-188094
    • Z85921051
    • DTXSID40235334
    • DTXCID40157825
    • HY-W007371
    • ALBB-011848
    • DB-007224
    • quinoline, 8-carboxy-
    • quinoline-8-carboxylic acid
    • MDL: MFCD00047619
    • 인치: 1S/C10H7NO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H,(H,12,13)
    • InChIKey: QRDZFPUVLYEQTA-UHFFFAOYSA-N
    • 미소: O=C(C1C2C(=CC=CN=2)C=CC=1)O
    • BRN: 19176

계산된 속성

  • 정밀분자량: 173.04800
  • 동위원소 질량: 173.048
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 13
  • 회전 가능한 화학 키 수량: 1
  • 복잡도: 205
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 표면전하: 0
  • 소수점 매개변수 계산 참조값(XlogP): 1.3
  • 토폴로지 분자 극성 표면적: 50.2

실험적 성질

  • 색과 성상: 아직 확정되지 않았습니다.
  • 밀도: 1.2427 (rough estimate)
  • 융해점: 185.0 to 189.0 deg-C
  • 비등점: 303.81°C (rough estimate)
  • 플래시 포인트: 187.5 °C
  • 굴절률: 1.5200 (estimate)
  • 수용성: 불용했어
  • PSA: 50.19000
  • LogP: 1.93300
  • 머크: 8070
  • 산도 계수(pKa): 1.82(at 25℃)
  • 용해성: 물에 녹지 않다.

quinoline-8-carboxylic acid 보안 정보

  • 기호: GHS07
  • 제시어:경고
  • 신호어:Warning
  • 피해 선언: H315,H319,H335
  • 경고성 성명: P261,P305+P351+P338
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 위험 범주 코드: 36/37/38
  • 보안 지침: S26-S37/39
  • 위험물 표지: Xi
  • 저장 조건:Sealed in dry,Room Temperature
  • 위험 용어:R36/37/38
  • 위험 등급:IRRITANT

quinoline-8-carboxylic acid 세관 데이터

  • 세관 번호:2933499090
  • 세관 데이터:

    중국 세관 번호:

    2933499090

    개요:

    2933499090. 퀴놀린이나 이퀴놀린 환계의 다른 화합물을 함유하고 있다. [그러나 더 걸쭉하지는 않다].부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933499090. 구조물에는 퀴놀린이나 이퀴놀린 환계의 다른 화합물(수소화 여부와 상관없이)이 들어 있어 더 걸쭉하지 않다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

quinoline-8-carboxylic acid 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Oakwood
093264-250mg
8-Quinolinecarboxylic acid
86-59-9 95%
250mg
$19.00 2024-07-19
eNovation Chemicals LLC
D505390-25g
8-Quinolinecarboxylic acid
86-59-9 97%
25g
$180 2024-05-24
Life Chemicals
F0001-2147-1g
Quinoline-8-carboxylic acid
86-59-9 95%+
1g
$21.0 2023-09-07
Life Chemicals
F0001-2147-2.5g
Quinoline-8-carboxylic acid
86-59-9 95%+
2.5g
$40.0 2023-09-07
BAI LING WEI Technology Co., Ltd.
100127-25G
8-Quinolinecarboxylic acid, 98%
86-59-9 98%
25G
¥ 10853 2022-04-26
Chemenu
CM112254-10g
quinoline-8-carboxylic acid
86-59-9 98%
10g
$132 2021-08-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R006839-5g
quinoline-8-carboxylic acid
86-59-9 98%
5g
¥136 2024-05-21
TRC
Q990030-10mg
Quinoline-8-carboxylic Acid
86-59-9
10mg
$ 50.00 2022-06-03
abcr
AB467927-5 g
Quinoline-8-carboxylic acid, min. 95%; .
86-59-9
5g
€144.70 2022-06-10
abcr
AB467927-10 g
Quinoline-8-carboxylic acid, min. 95%; .
86-59-9
10g
€239.50 2022-06-10

quinoline-8-carboxylic acid 합성 방법

합성회로 1

반응 조건
1.1 Reagents: 2-Nitrobenzoic acid ,  Sulfuric acid Solvents: Water
참조
Concerning the Synthesis of Pyrido-benzo-diazepines
Cmelka, Dieter, 1969, , ,

합성회로 2

반응 조건
1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ,  Pentane ;  20 min, -78 °C; 10 min, -78 °C
1.2 -78 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
참조
Development and Mechanistic Study of Quinoline-Directed Acyl C-O Bond Activation and Alkene Oxyacylation Reactions
Hoang, Giang T.; et al, Journal of Organic Chemistry, 2017, 82(6), 2972-2983

합성회로 3

반응 조건
1.1 Reagents: Sulfuric acid Catalysts: Sodium iodide Solvents: Water ;  140 °C; 6.5 h, 140 °C; 140 °C → rt
1.2 Reagents: Hydroxide Solvents: Water ;  neutralized, rt
참조
Synthesis of Derivatives of 2-Amino-4-quinolones from 1,2,3,4-Tetrahydroquinoline-8-carboxylic acids
Listunov, Dimitriy; et al, Journal of Heterocyclic Chemistry, 2013, 50(3), 660-662

합성회로 4

반응 조건
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  2 h, -78 °C
1.2 -78 °C → rt; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3, cooled
참조
Insertion of an Alkene into an Ester: Intramolecular Oxyacylation Reaction of Alkenes through Acyl C-O Bond Activation
Hoang, Giang T.; et al, Angewandte Chemie, 2011, 50(8), 1882-1884

합성회로 5

반응 조건
1.1 Reagents: Methanesulfonic acid ,  Benzenesulfonic acid, 3-nitro-, sodium salt (1:1) ,  Ferrous sulfate
2.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ,  Pentane ;  20 min, -78 °C; 10 min, -78 °C
2.2 -78 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 3
참조
Development and Mechanistic Study of Quinoline-Directed Acyl C-O Bond Activation and Alkene Oxyacylation Reactions
Hoang, Giang T.; et al, Journal of Organic Chemistry, 2017, 82(6), 2972-2983

합성회로 6

반응 조건
1.1 Reagents: Nitric acid, mercury(1+) salt, hydrate (1:1:2) Solvents: 1,2-Dimethoxyethane ;  2 h, reflux
1.2 Reagents: Triethylamine ;  4 h, reflux
1.3 Reagents: 2-Methyl-2-butene ,  Sodium chlorite Solvents: Acetic acid ,  Water ;  rt; 16 h, rt
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 12, rt
1.5 Reagents: Hydrogen ion Solvents: Water ;  pH 2, rt
참조
A convenient procedure for indirect oxidation of aromatic methyl groups to aldehydes and carboxylic acids
Deady, Leslie W.; et al, Organic Preparations and Procedures International, 2003, 35(6), 627-630

합성회로 7

반응 조건
1.1 Reagents: Sulfuric acid Catalysts: Iodine ;  overnight, 140 °C; 140 °C → rt
1.2 Solvents: Water ;  rt → 0 °C
1.3 Reagents: Sodium hydroxide ;  neutralized; 0 °C → rt
참조
Facile access to fused 2D/3D rings via intermolecular cascade dearomative [2+2] cycloaddition/rearrangement reactions of quinolines with alkenes
Ma, Jiajia; et al, Nature Catalysis, 2022, 5(5), 405-413

quinoline-8-carboxylic acid Raw materials

quinoline-8-carboxylic acid Preparation Products

quinoline-8-carboxylic acid 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:86-59-9)8-Quinolinecarboxylicacid
A10320
순결:99%
재다:100g
가격 ($):345.0